2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with the molecular formula C14H8Cl2N4OS. This compound is characterized by the presence of a benzamide core substituted with dichloro groups and a pyridinyl-thiadiazol moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups in the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(2-pyridinyl)benzamide: Similar in structure but lacks the thiadiazol moiety.
2,4-Dichloro-N-(4-methyl-2-pyridinyl)benzamide: Contains a methyl group instead of the thiadiazol moiety.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Substituted with different halogen groups and lacks the pyridinyl-thiadiazol moiety.
Uniqueness
2,4-dichloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both dichloro and pyridinyl-thiadiazol groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8Cl2N4OS |
---|---|
Molecular Weight |
351.2g/mol |
IUPAC Name |
2,4-dichloro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H8Cl2N4OS/c15-9-1-2-10(11(16)7-9)12(21)18-14-20-19-13(22-14)8-3-5-17-6-4-8/h1-7H,(H,18,20,21) |
InChI Key |
SQVZIHCUVAJITG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Origin of Product |
United States |
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